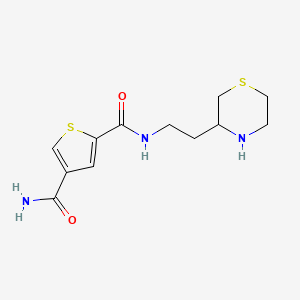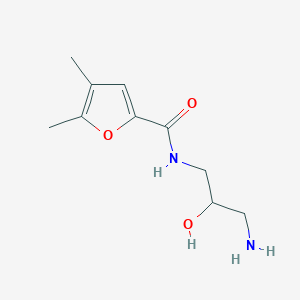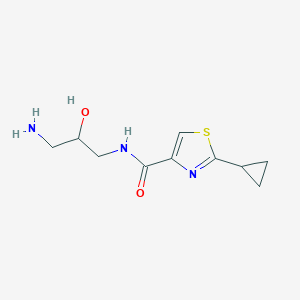![molecular formula C16H16N6O B7359925 4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one](/img/structure/B7359925.png)
4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ITMP and has been synthesized using various methods.
作用機序
The mechanism of action of ITMP is not well understood. However, it has been suggested that ITMP may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. ITMP has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ITMP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of HDACs, which may lead to the upregulation of certain genes involved in the regulation of cell growth and differentiation. ITMP has also been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, ITMP has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
実験室実験の利点と制限
ITMP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent anticancer, anti-inflammatory, and antiviral activity, which makes it a promising candidate for further research. However, ITMP also has some limitations. Its mechanism of action is not well understood, which makes it difficult to optimize its therapeutic potential. In addition, its toxicity and pharmacokinetics need to be further studied before it can be used in clinical trials.
将来の方向性
There are several future directions for research on ITMP. One direction is to further study its mechanism of action to optimize its therapeutic potential. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in clinical trials. In addition, ITMP can be modified to improve its potency and selectivity. Furthermore, ITMP can be used as a lead compound to develop new drugs with similar or improved activity.
合成法
The synthesis of ITMP has been reported using different methods. One of the methods involves the reaction of 1-(2-bromoethyl)isoquinoline with sodium azide to form 1-(azidoethyl)isoquinoline, which is then reacted with 4-(piperazin-2-yl)benzaldehyde to form ITMP. Another method involves the reaction of 1-(2-bromoethyl)isoquinoline with sodium azide to form 1-(azidoethyl)isoquinoline, which is then reacted with 4-(piperazin-2-yl)benzonitrile to form ITMP.
科学的研究の応用
ITMP has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antiviral properties. ITMP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and to have antiviral activity against influenza A virus.
特性
IUPAC Name |
4-[(1-isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16-11-21(7-6-18-16)9-13-10-22(20-19-13)15-3-1-2-12-8-17-5-4-14(12)15/h1-5,8,10H,6-7,9,11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHILEOGVXPLJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CN(N=N2)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)


![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)

![4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)
![1-[[4-[(1-Oxaspiro[4.4]nonan-4-ylamino)methyl]phenyl]methyl]imidazolidin-2-one](/img/structure/B7359913.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)
![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![5-ethyl-4-[3-[(4-methylpiperazin-1-yl)methyl]azetidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7359930.png)
![N-[6-(2-fluorophenyl)pyridazin-3-yl]-4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7359936.png)
![N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7359942.png)